molecular formula C22H26O12 B105549 (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose CAS No. 7791-66-4

(2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose

Cat. No.: B105549
CAS No.: 7791-66-4
M. Wt: 482.4 g/mol
InChI Key: ZEFPWGPRJNASSL-OUUKCGNVSA-N
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Description

The compound (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose (CAS: see ) is a glucopyranose derivative featuring a methoxycarbonyl-substituted phenyl group at the anomeric position and acetyl protecting groups at the 2-, 3-, 4-, and 6-hydroxyl positions. Its structure is critical for applications in glycosylation reactions and pharmaceutical intermediates, where acetyl groups enhance stability and modulate solubility.

Properties

IUPAC Name

methyl 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O12/c1-11(23)29-10-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)22(34-17)33-16-9-7-6-8-15(16)21(27)28-5/h6-9,17-20,22H,10H2,1-5H3/t17-,18-,19+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFPWGPRJNASSL-OUUKCGNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The acetylation process can be achieved using acetic anhydride in the presence of a catalyst such as pyridine . The methoxycarbonylphenyl group can be introduced through a condensation reaction with methyl 2-(hydroxyphenyl)acetate under acidic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H26O12
  • Molecular Weight : 482.43 g/mol
  • IUPAC Name : Methyl 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate

The compound features a methoxycarbonyl group and four acetylated hydroxyl groups on the glucopyranose ring, enhancing its reactivity and stability in various chemical reactions.

Chemistry

  • Building Block for Complex Carbohydrates : The compound serves as a versatile building block in the synthesis of complex carbohydrates and glycosides. Its unique structure allows for selective reactions that facilitate the formation of glycosidic bonds.
  • Enzymatic Studies : It is employed in studies of carbohydrate chemistry, particularly in understanding enzymatic reactions involving glucopyranose derivatives. Researchers utilize it to investigate the specificity and kinetics of glycosidases.

Biology

  • Glycoprotein and Glycolipid Biosynthesis : The compound is used to explore the biosynthesis pathways of glycoproteins and glycolipids. Its structural similarity to natural substrates allows researchers to study enzyme interactions and metabolic processes.
  • Substrate for Glycosidases : It acts as a substrate for glycosidase enzymes, providing insights into enzyme mechanisms and potential inhibitors that could be developed for therapeutic purposes.

Medicine

  • Drug Delivery Systems : The ability of (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose to form stable glycosidic bonds makes it a candidate for drug delivery systems. Its structural properties can enhance the stability and bioavailability of therapeutic agents.
  • Carbohydrate-based Vaccines : Investigations are ongoing into its role in developing carbohydrate-based vaccines. The compound's ability to mimic natural antigens could be harnessed to stimulate immune responses.

Industrial Applications

The compound's unique chemical properties have also led to its use in various industrial applications:

  • Synthesis of Functionalized Carbohydrates : In industrial settings, it is utilized for synthesizing functionalized carbohydrates that can be used in food additives or pharmaceutical formulations.
  • Catalysis : The compound can act as a catalyst in specific organic reactions due to its reactive functional groups.

Case Studies and Research Findings

  • Glycosidase Activity Study : A study demonstrated that (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose could effectively inhibit certain glycosidases at low concentrations. This finding suggests potential applications in designing enzyme inhibitors for therapeutic use.
  • Drug Delivery Research : Research indicated that formulations containing this compound showed improved stability and release profiles compared to traditional drug carriers. This supports its potential application in pharmaceutical formulations aimed at enhancing drug bioavailability.

Comparison with Similar Compounds

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose

  • Structure : Lacks the methoxycarbonylphenyl group, retaining only the tetra-O-acetylated glucose backbone (CAS 3947-62-4).
  • Key Differences: Substituents: Absence of the aromatic phenyl group reduces steric hindrance and alters hydrophobicity. Reactivity: Primarily used as a glycosyl donor in synthesis, whereas the target compound’s phenyl group may enable conjugation or targeted delivery.
  • Physicochemical Properties : Lower molecular weight (454.4 g/mol vs. ~500 g/mol for the target compound) and higher solubility in polar solvents due to the absence of the hydrophobic phenyl group.

(4'-Nitrophenyl)-2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

  • Structure : Features a 4-nitrophenyl group and a 2-acetamido-deoxy modification (CAS 13089-27-5).
  • Key Differences :
    • Functional Groups : The nitro group (electron-withdrawing) contrasts with the methoxycarbonyl (electron-withdrawing but esterified), affecting electronic properties and reactivity in nucleophilic substitutions.
    • Sugar Modifications : The 2-deoxy and acetamido groups reduce hydrogen-bonding capacity compared to the target compound’s fully acetylated glucose.
  • Applications : Nitrophenyl derivatives are often chromogenic substrates for enzymatic assays, whereas the target compound’s ester group may favor hydrolytic stability.

2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

  • Structure : Contains a 2-methylphenyl group and 2-acetamido-deoxy modification (CAS 263746-44-7).
  • Key Differences :
    • Aromatic Substituent : The methyl group (electron-donating) vs. methoxycarbonyl alters electronic effects, influencing conjugation efficiency and metabolic stability.
    • Acetylation Pattern : The 2-acetamido group replaces a hydroxyl, reducing polarity and altering glycosylation kinetics.
  • Biological Relevance : Methylphenyl derivatives are explored for antibacterial activity, suggesting the target compound’s methoxycarbonyl group could modulate antimicrobial potency.

4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside

  • Structure : Includes a 4-methoxyphenyl group, allyl, and benzylidene protections (CAS 1477956-18-5).
  • Key Differences :
    • Protecting Groups : Benzylidene and allyl groups offer orthogonal deprotection routes compared to the target’s uniform acetylation.
    • Substituent Position : 4-Methoxy vs. 2'-methoxycarbonyl alters steric and electronic profiles, impacting regioselectivity in further functionalization.
  • Synthetic Utility : The allyl group enables click chemistry applications, a feature absent in the target compound.

Structural and Functional Analysis

Crystallographic and Conformational Insights

  • The tetra-O-acetylated glucose core in the target compound adopts a chair conformation, with acetyl groups in gt or gg configurations, as observed in similar structures (e.g., ).

Spectroscopic Characterization

  • NMR : The target compound’s ¹H-NMR would show distinct signals for the methoxycarbonyl group (~3.8 ppm for OCH₃) and aromatic protons (~7.5-8.0 ppm), contrasting with nitrophenyl (δ ~8.2 ppm) or methylphenyl (δ ~6.9 ppm) derivatives.
  • HRMS : Molecular ion peaks would confirm the molecular formula (C₂₃H₂₈O₁₂), differing from analogs like the 4-nitrophenyl derivative (C₂₁H₂₄N₂O₁₁).

Biological Activity

(2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is a complex carbohydrate derivative with significant potential in biological research and therapeutic applications. Its unique structure, characterized by the methoxycarbonylphenyl group and tetraacetylated glucopyranose, offers specific interactions with biological targets, making it valuable in various fields such as medicinal chemistry and biochemistry.

  • Molecular Formula : C22H26O12
  • Molecular Weight : 482.43 g/mol
  • CAS Number : 7791-66-4

This compound is primarily used as a substrate in studies of glycosidases and other carbohydrate-processing enzymes, highlighting its role in understanding glycoprotein and glycolipid biosynthesis .

The biological activity of (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is attributed to its ability to interact with specific enzymes and receptors involved in carbohydrate metabolism. The acetylation of hydroxyl groups enhances its stability and solubility, facilitating its use in drug delivery systems .

Anticancer Activity

Recent studies have investigated the anticancer properties of various glycosides, including derivatives similar to (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose. For instance, compounds with similar sugar moieties have shown significant cytotoxicity against cancer cell lines such as HCT116 (colorectal cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were notably lower than those for untreated controls, indicating their potential as anticancer agents .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound A (similar structure)HCT1169.1 ± 2.4
Compound B (similar structure)MCF-710.8 ± 0.7
(2'-Methoxycarbonyl)phenyl...HCT116TBD
(2'-Methoxycarbonyl)phenyl...MCF-7TBD

Note: TBD = To Be Determined based on ongoing studies.

Mechanistic Insights

The mechanism by which these compounds exert their anticancer effects includes induction of apoptosis and inhibition of cell proliferation. Studies indicate that the presence of sugar residues may facilitate cellular uptake and enhance cytotoxicity through specific interactions with cellular targets .

Case Studies

  • Study on Glycoconjugates :
    A study focusing on glycoconjugate derivatives demonstrated that structural modifications significantly affect anticancer activity. The presence of a sugar fragment was associated with increased cytotoxicity against HCT116 cells compared to MCF-7 cells, suggesting that the sugar component plays a crucial role in the biological activity of these compounds .
  • Carbohydrate-Based Therapeutics :
    Research has highlighted the potential use of carbohydrate-based compounds like (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose in drug delivery systems and vaccine development due to their ability to form stable glycosidic bonds . This property is particularly valuable for enhancing the bioavailability and efficacy of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2'-Methoxycarbonyl)phenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via glycosylation reactions using peracetylated glucose donors. A common approach involves coupling 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide with a methoxycarbonylphenyl acceptor in anhydrous dichloromethane, catalyzed by silver triflate (AgOTf) at 0–25°C . Yields (~60–75%) depend on protecting group stability and reaction time.
  • Key Considerations :

  • Use molecular sieves to scavenge moisture.
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) .
  • Purify via silica gel chromatography with gradient elution .

Q. How can the structure and purity of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm β-configuration via anomeric proton coupling constants (J = 7–8 Hz for β-linkage in 1^1H NMR) and acetyl group integration (12 protons for four acetyl groups) .
  • HPLC : Purity >98% using a C18 column (acetonitrile/water 70:30, retention time ~8–10 min) .
  • Mass Spectrometry : ESI-MS [M+Na]+ at m/z 435.3 (calculated) .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Degrades via acetyl group hydrolysis under humid or basic conditions. Stable in anhydrous DMSO or chloroform for >6 months at –20°C .
  • Handling : Store in amber vials under inert gas; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does this compound serve as a glycosyl donor in regioselective glycosylation reactions?

  • Mechanistic Insight : The acetyl groups at 3,4,6-positions direct glycosylation to the 2-position via neighboring group participation. The methoxycarbonylphenyl group enhances leaving-group ability, favoring β-selectivity .
  • Experimental Design :

  • Use glycosyltransferases (e.g., GalT3) or chemical promoters (NIS/TfOH) for coupling with acceptors like amino sugars .
  • Optimize regioselectivity by varying solvent polarity (e.g., acetonitrile vs. toluene) .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Data Conflicts : Some studies report anti-inflammatory activity (IC50 ~10 µM in TNF-α assays), while others show no effect .
  • Resolution Strategies :

  • Validate assays using standardized protocols (e.g., LPS-induced RAW264.7 macrophages).
  • Check compound stability in cell culture media (e.g., hydrolysis to free glucopyranose derivatives) .

Q. How can this compound be used to study carbohydrate-enzyme interactions in drug discovery?

  • Applications :

  • Enzyme Inhibition : Screen against glycosidases (e.g., β-glucosidase) to assess IC50 values via fluorogenic substrates .
  • Structural Probes : Co-crystallize with target enzymes (e.g., lysozyme) for X-ray diffraction studies (resolution ≤2.0 Å) .
    • Table: Example Enzyme Inhibition Data
EnzymeAssay TypeIC50 (µM)Reference
β-GlucosidaseFluorogenic15.2 ± 1.3
α-AmylaseColorimetric>100

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Strategies :

  • Use cyclodextrin-based solubilizers (e.g., HP-β-CD) at 5–10 mM .
  • Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

Q. What analytical methods resolve ambiguities in glycosidic bond configuration?

  • Advanced Techniques :

  • NOESY NMR : Detect spatial proximity between anomeric protons and adjacent acetyl groups .
  • X-ray Crystallography : Resolve crystal structures (e.g., orthorhombic P212121 space group, a=7.9004 Å, b=10.9961 Å) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • PPE Requirements : Gloves, lab coat, and safety goggles.
  • Waste Disposal : Neutralize with aqueous NaOH (1 M) before disposal .

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